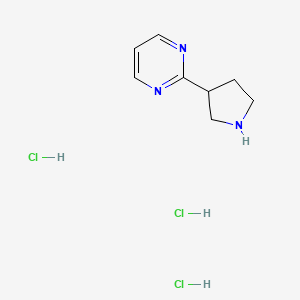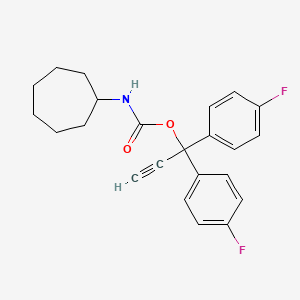
7,7-Bis(trifluoromethyl)-1,3,5-cycloheptatriene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Bis(trifluoromethyl)-1,3,5-cycloheptatriene is a unique organic compound characterized by the presence of two trifluoromethyl groups attached to a cycloheptatriene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cycloheptatriene with trifluoromethylating agents under controlled conditions
Industrial Production Methods: While specific industrial production methods for 7,7-Bis(trifluoromethyl)-1,3,5-cycloheptatriene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7,7-Bis(trifluoromethyl)-1,3,5-cycloheptatriene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl-substituted ketones, while reduction can produce cycloheptane derivatives.
Wissenschaftliche Forschungsanwendungen
7,7-Bis(trifluoromethyl)-1,3,5-cycloheptatriene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with fluorinated motifs.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism by which 7,7-Bis(trifluoromethyl)-1,3,5-cycloheptatriene exerts its effects is primarily through its interaction with molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to various targets. These interactions can modulate biochemical pathways, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
7,7-Bis(trifluoromethyl)-norcarane: Similar in structure but with a different ring system.
Trifluoromethyl-substituted cyclohexanes: These compounds share the trifluoromethyl groups but differ in the ring size and saturation.
Uniqueness: 7,7-Bis(trifluoromethyl)-1,3,5-cycloheptatriene is unique due to its combination of a cycloheptatriene ring and two trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
714-82-9 |
|---|---|
Molekularformel |
C9H6F6 |
Molekulargewicht |
228.13 g/mol |
IUPAC-Name |
7,7-bis(trifluoromethyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C9H6F6/c10-8(11,12)7(9(13,14)15)5-3-1-2-4-6-7/h1-6H |
InChI-Schlüssel |
MKLGWIKAESRGRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC(C=C1)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12835249.png)
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone](/img/structure/B12835255.png)
![sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene](/img/structure/B12835258.png)








![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)

![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)
